molecular formula C7H11NO2 B13955904 3-(Hydroxymethylidene)-1-methylpiperidin-4-one CAS No. 70027-60-0

3-(Hydroxymethylidene)-1-methylpiperidin-4-one

Cat. No.: B13955904
CAS No.: 70027-60-0
M. Wt: 141.17 g/mol
InChI Key: NPONOYXLLZOBCQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethylidene)-1-methylpiperidin-4-one is a chemical compound with a piperidine ring structure It is characterized by the presence of a hydroxymethylidene group at the third position and a methyl group at the first position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one typically involves the reaction of piperidin-4-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethylidene group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form 3-(Hydroxymethyl)-1-methylpiperidin-4-one.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.

Major Products

    Oxidation: 3-(Carboxymethylidene)-1-methylpiperidin-4-one.

    Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-4-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Hydroxymethylidene)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring structure allows the compound to fit into binding sites of various proteins, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1-methylpiperidin-4-one: Similar structure but lacks the hydroxymethylidene group.

    1-Methylpiperidin-4-one: Lacks both the hydroxymethylidene and hydroxymethyl groups.

    4-Piperidone: Basic piperidine ring structure without any substituents.

Uniqueness

3-(Hydroxymethylidene)-1-methylpiperidin-4-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making the compound valuable in various applications.

Properties

IUPAC Name

3-(hydroxymethylidene)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPONOYXLLZOBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(=CO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698865
Record name 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70027-60-0
Record name 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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